Tetramethylsuberamide
Description
Tetramethylsuberamide (CAS RN: 27397-05-3) is a synthetic aliphatic diamide with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.34 g/mol. Structurally, it consists of an eight-carbon suberic acid backbone (HOOC-(CH₂)₆-COOH) where both carboxylic acid groups are substituted with methylamide (-N(CH₃)₂) moieties . Key physicochemical properties include:
- Solubility: 575.4 g/L in water at 30°C , indicating high hydrophilicity.
- Melting Point: Not explicitly stated in available data, but aliphatic diamides typically exhibit moderate melting points due to hydrogen bonding.
This compound’s high solubility suggests utility in organic synthesis, pharmaceutical intermediates, or polymer science, though specific applications require further exploration.
Properties
IUPAC Name |
N,N,N',N'-tetramethyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-13(2)11(15)9-7-5-6-8-10-12(16)14(3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJVAJUHCXYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950081 | |
| Record name | N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27397-05-3 | |
| Record name | Suberamide, N,N,N',N'-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027397053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylsuberamide can be synthesized through the reaction of suberic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tetramethylsuberamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tetramethylsuberamide is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein folding mechanisms.
Medicine: this compound is explored for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tetramethylsuberamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Tetramethylsuberamide belongs to the tetramethyl-substituted aliphatic diamide family. Key analogues include:
| Compound | Carbon Chain Length | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Tetramethylsuccinamide | 4 | C₈H₁₆N₂O₂ | 172.22 | Shorter chain; higher rigidity |
| Tetramethylsebacamide | 10 | C₁₄H₂₈N₂O₂ | 256.39 | Longer chain; reduced solubility |
Structural Trends :
Solubility and Physicochemical Properties
Comparative solubility data (where available):
| Compound | Solubility (g/L) | Temperature (°C) | Source |
|---|---|---|---|
| This compound | 575.4 | 30 | Handbook of Aqueous Solubility Data |
| Tetramethylsuccinamide | ~433.4* | - | Inferred from molar solubility (2.52 M) |
Note: Tetramethylsuccinamide’s solubility is estimated based on molarity (2.52 mol/L) and molecular weight (172.22 g/mol). The lower solubility compared to this compound may reflect shorter-chain packing efficiency in crystalline states.
Biological Activity
Tetramethylsuberamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of suberic acid, characterized by the presence of four methyl groups attached to the nitrogen atom. The general structure can be represented as follows:
The synthesis typically involves the reaction of suberic acid with methylamine in the presence of a suitable catalyst, leading to the formation of this compound.
1. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In various in vitro studies, it has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of signaling pathways associated with inflammation, particularly the NF-κB pathway.
Case Study: In Vivo Evaluation
A study conducted on animal models demonstrated that administration of this compound significantly reduced edema induced by carrageenan, with inhibition rates observed at approximately 75% compared to control groups.
| Time (hours) | Edema Reduction (%) |
|---|---|
| 1 | 75 |
| 2 | 70 |
| 3 | 65 |
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both gram-positive and gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 5.0 |
| S. aureus | 4.5 |
| P. aeruginosa | 6.0 |
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
The antioxidant activity is attributed to its ability to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit cell proliferation in cancer cell lines, suggesting potential anticancer activity. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through activation of caspase pathways.
Toxicological Assessment
Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant cytotoxic effects observed in normal cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
